2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid

Description

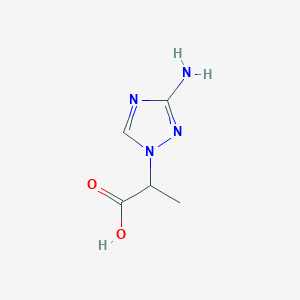

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic amino acid derivative featuring a 1,2,4-triazole ring substituted with an amino group at the 3-position and a propanoic acid side chain. For example, the tert-butoxycarbonyl (Boc)-protected derivative, 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, was synthesized via a regioselective method with 89% yield, demonstrating the feasibility of modifying the amino and triazole groups .

However, the specific applications of this compound remain underexplored in the provided evidence.

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)propanoic acid |

InChI |

InChI=1S/C5H8N4O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H2,6,8)(H,10,11) |

InChI Key |

ZVTUFTPJDOHACL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the nucleophilic opening of the succinimide ring followed by the recyclization of the triazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in dipole interactions.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Halogenated Analogs

- 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 586337-85-1) and 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1798730-56-9) replace the amino group with halogens.

- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid features an amino group at the triazole’s 5-position instead of the 3-position. This positional isomerism could alter electronic distribution and biological target interactions .

Table 1: Key Physicochemical Properties of Triazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid | C5H8N4O2 | 156.14 | Not provided | 3-amino substitution |

| 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid | C4H4ClN3O2 | 161.55 | 586337-85-1 | Chlorine substitution |

| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)propanoic acid | C5H6BrN3O2 | 220.03 | 1798730-56-9 | Bromine substitution |

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid | C5H8N4O2 | 156.14 | Not provided | 5-amino substitution |

Side Chain Modifications

Steric and Functional Group Adjustments

- 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid (CAS: 1522556-12-2) introduces dimethyl groups on the propanoic acid chain, increasing steric hindrance. This may reduce metabolic degradation but could also limit binding to planar active sites .

- 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid incorporates a Boc-protected amino group and a methyl branch, enhancing stability during synthesis. The Boc group is easily removable, making this derivative a versatile intermediate .

Chirality and Stereochemistry

- (2S)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 4819-36-7) is an L-alanine derivative with defined stereochemistry. Chirality can significantly influence pharmacological activity, as seen in enzyme-substrate interactions .

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-YL)propanoic acid, also known as 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 156.14 g/mol

- CAS Number : 114419-45-3

- Structure : The compound contains a triazole ring which is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies. The compound exhibits significant effects on cellular processes, including:

Antiproliferative Activity

Research has shown that derivatives of triazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies indicated that certain derivatives significantly reduced the viability of peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharide (LPS), demonstrating an antiproliferative effect .

Cytokine Modulation

The compound has been found to modulate cytokine production. In vitro studies revealed that it can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 in PBMC cultures. Specifically, at concentrations around 50 µg/mL, it inhibited TNF-α production by approximately 44–60%, suggesting a potent anti-inflammatory mechanism .

Antimicrobial Activity

Preliminary evaluations suggest that the compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains and fungi, although further studies are needed to fully characterize these effects .

The mechanisms underlying the biological activities of this compound are primarily linked to its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes critical for cell growth and proliferation.

- Cytokine Pathway Modulation : By affecting signaling pathways involved in inflammation and immune responses, the compound can alter cytokine release profiles in immune cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the effects on PBMCs; showed significant reduction in TNF-α levels at 50 µg/mL concentration. |

| Study 2 | Investigated antimicrobial properties; demonstrated effectiveness against specific bacterial strains. |

| Study 3 | Assessed antiproliferative effects; noted reduced viability in cancer cell lines compared to controls. |

Case Study Example

In a study conducted on PBMCs stimulated with LPS and phytohemagglutinin (PHA), compounds similar to this compound exhibited low toxicity levels (viability around 94.71%–96.72%) and effectively modulated cytokine responses. This highlights the potential for therapeutic applications in inflammatory diseases and cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.